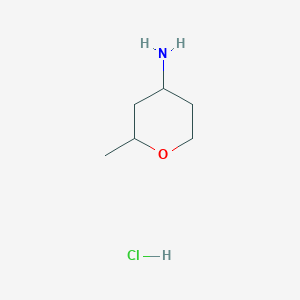

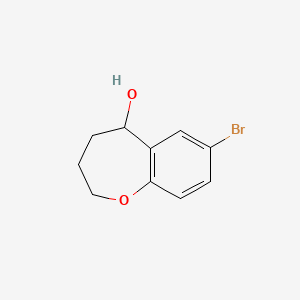

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Overview

Description

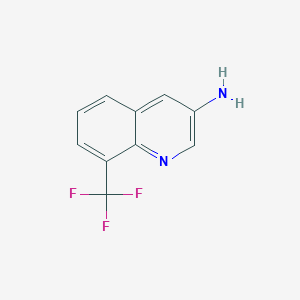

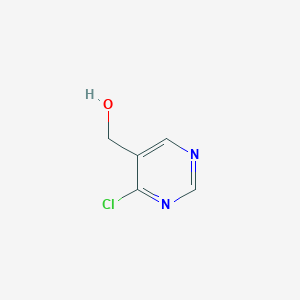

“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1261999-53-4. It has a molecular weight of 243.1 and its IUPAC name is the same as the common name . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is1S/C10H11BrO2/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications

Pharmacological Potential in Neurological Disorders

Research indicates the potential of compounds structurally related to 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in treating neurological disorders. For instance, propoxazepam, which shares a similar brominated benzodiazepine structure, has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies conducted on different models of induced inflammation, such as carrageenan-, bradykinin-, and formalin-induced inflammation tests, have shown significant anti-inflammatory activity, suggesting its applicability in managing pain and convulsions associated with various neurological conditions (Golovenko et al., 2020).

Neuroprotective Effects

Further investigations into brominated compounds highlight their neuroprotective potential. The study on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice demonstrated that bromocriptine, a brominated dopamine agonist, could offer protection against neurodegenerative damage by stimulating antioxidant mechanisms and acting as a free radical scavenger. This suggests a broader application of brominated compounds in neuroprotection and the treatment of neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).

Anxiolytic and Antidepressant Properties

Brominated flavonoids, such as 6-Bromo-3'-nitroflavone, have been shown to exhibit selective affinity for benzodiazepine receptors, leading to potent anxiolytic-like effects without the myorelaxant and sedative side effects commonly associated with traditional benzodiazepines. This positions brominated compounds as potential candidates for safer anxiolytic and antidepressant medications (Wolfman et al., 1998).

Cellular and Molecular Research Applications

Bromodeoxyuridine (BrdU), a brominated analog of thymidine, is widely used in cellular and molecular biology to study cell proliferation, migration, and the time of origin of cells in the central nervous system. BrdU incorporation during DNA synthesis allows for the identification and tracking of newly synthesized cells in the brain, aiding in the understanding of neurogenesis and brain development (Miller & Nowakowski, 1988).

Toxicological Safety Profile

Toxicological studies on propoxazepam have provided insights into the safety profile of similar brominated compounds, indicating that acute and subchronic oral administrations do not produce significant toxic effects in animal models. This information is crucial for assessing the potential therapeutic use of such compounds in pharmaceutical formulations (Golovenko et al., 2020).

Safety And Hazards

properties

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEPJFQBBYSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)Br)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599785 | |

| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

CAS RN |

1261999-53-4 | |

| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.